(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid

描述

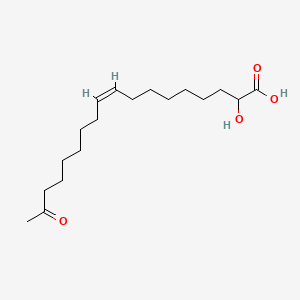

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is a fatty acid derivative with a unique structure characterized by the presence of a hydroxyl group at the second carbon and a keto group at the seventeenth carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid typically involves the hydroxylation and oxidation of oleic acid. One common method includes the use of microbial fermentation, where genetically engineered strains of microorganisms such as Yarrowia lipolytica are employed to produce the desired compound . The reaction conditions often involve the use of specific substrates like sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract, optimized through a design of experiment strategy .

Industrial Production Methods

Industrial production of this compound can be scaled up using bioreactors. The fermentation process is carried out in large-scale bioreactors with controlled conditions to maximize the yield of the compound. The optimization of cell density and lipid content in the culture medium is crucial for efficient production .

化学反应分析

Types of Reactions

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with specific properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a keto group.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different applications.

科学研究应用

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds in the octadecenoic acid family. For instance, 8-oxo-9-octadecenoic acid has shown significant inhibition of inflammatory mediators in macrophage cells, suggesting that similar compounds, including (cis-9)-2-hydroxy-17-oxo-octadecenoic acid, may exhibit comparable effects. This potential makes it a candidate for developing anti-inflammatory agents in treating conditions like arthritis and inflammatory bowel disease .

Cardiovascular Health

This compound has been investigated for its role in lowering blood pressure. Its mechanism may involve the modulation of lipid profiles and anti-inflammatory pathways that contribute to cardiovascular health . This property indicates its potential utility in formulating dietary supplements aimed at cardiovascular disease prevention.

Lubricants and Coatings

The unique hydroxyl group in this compound enhances its functionality, making it suitable for use in lubricants and coatings. Hydroxy fatty acids are known for their ability to improve the performance characteristics of industrial products such as biodegradable lubricants and protective coatings .

Bioplastics

As the demand for sustainable materials increases, this compound can be explored as a feedstock for bioplastics. Its chemical structure allows for modifications that can enhance the properties of biopolymers, making them more competitive with conventional plastics .

Case Study 1: Anti-inflammatory Activity

A study conducted on 8-oxo-9-octadecenoic acid demonstrated its ability to suppress lipopolysaccharide-induced inflammation in RAW 264.7 macrophages. The compound inhibited the production of nitric oxide and pro-inflammatory cytokines by modulating signaling pathways involved in inflammation . This research suggests that this compound may have similar mechanisms of action, warranting further investigation.

Case Study 2: Cardiovascular Effects

Research into fatty acids similar to this compound has shown promising results regarding their impact on lipid metabolism and blood pressure regulation. For example, studies have indicated that certain hydroxy fatty acids can positively influence lipid profiles and reduce hypertension risks . These findings support the exploration of this compound as a potential therapeutic agent.

作用机制

The mechanism of action of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For instance, it may interact with enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis .

相似化合物的比较

Similar Compounds

Oleic Acid: A monounsaturated omega-9 fatty acid with a similar structure but lacking the hydroxyl and keto groups.

Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.

Palmitoleic Acid: A monounsaturated omega-7 fatty acid with a single double bond at the seventh carbon.

Uniqueness

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and keto groups allows for diverse chemical modifications and potential therapeutic applications .

生物活性

(cis-9)-2-Hydroxy-17-oxo-octadecenoic acid is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic regulation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a hydroxy fatty acid with a unique structure that influences its biological functions. The presence of both hydroxyl and keto groups contributes to its reactivity and interaction with biological systems.

Anti-inflammatory Effects

Research has indicated that hydroxy fatty acids, including this compound, may exhibit significant anti-inflammatory properties. For instance, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. A study demonstrated that 8-oxo-9-octadecenoic acid (a related compound) significantly suppressed lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inflammatory cytokines such as TNF-α and IL-6 by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . This suggests that this compound may also possess similar anti-inflammatory mechanisms.

Metabolic Regulation

The metabolic effects of hydroxy fatty acids are also noteworthy. For example, 10-hydroxy-cis-12-octadecenoic acid, another derivative, has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipocyte differentiation and energy metabolism . This indicates that this compound might influence metabolic pathways through similar receptor interactions.

Case Studies and Research Findings

Several studies have explored the effects of hydroxy fatty acids on various biological systems:

- Gut Microbiota Interaction : A study highlighted the conversion of linoleic acid into hydroxy fatty acids by gut bacteria like Lactobacillus plantarum, which impacts the host's fatty acid profile and potentially its health . This suggests that dietary intake of linoleic acid could enhance the production of beneficial metabolites like this compound.

- Cellular Mechanisms : In vitro studies have shown that hydroxy fatty acids can modulate signaling pathways involved in inflammation and metabolism. For example, they can inhibit NF-kB signaling, which is crucial for the expression of inflammatory genes .

- Potential Therapeutics : Given their biological activities, hydroxy fatty acids are being investigated as potential therapeutic agents for conditions such as inflammatory diseases and metabolic disorders .

Data Table: Biological Activities of Hydroxy Fatty Acids

属性

IUPAC Name |

(Z)-2-hydroxy-17-oxooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(20)18(21)22/h2-3,17,20H,4-15H2,1H3,(H,21,22)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSHLUUKQNYIFM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCCC/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675951 | |

| Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-44-2 | |

| Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。